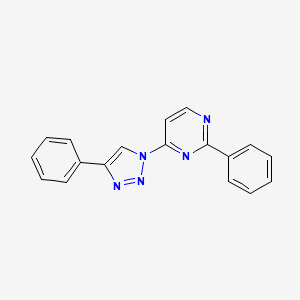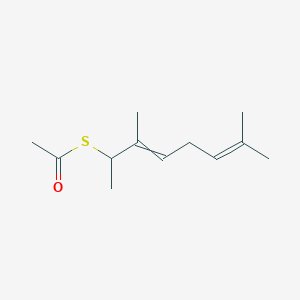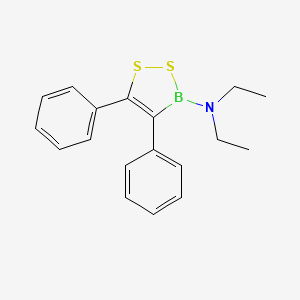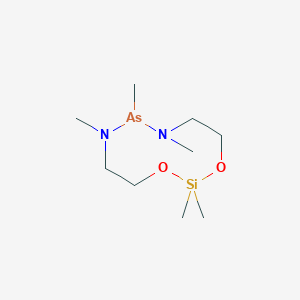![molecular formula C17H23N3O4 B14390528 N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea CAS No. 90120-42-6](/img/structure/B14390528.png)
N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Methylpyrrolidin-2-ylidene)-N’-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a trimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylpyrrolidin-2-ylidene)-N’-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea typically involves the reaction of 1-methylpyrrolidine with 3,4,5-trimethoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial production methods also focus on minimizing waste and optimizing resource utilization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Methylpyrrolidin-2-ylidene)-N’-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(1-Methylpyrrolidin-2-ylidene)-N’-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Wirkmechanismus
The mechanism of action of N-(1-Methylpyrrolidin-2-ylidene)-N’-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolidine derivatives and trimethoxyphenyl-containing compounds. Examples include:
- N-(1-Methylpyrrolidin-2-ylidene)-N’-[2-(3,4,5-trimethoxyphenyl)ethenyl]amine
- N-(1-Methylpyrrolidin-2-ylidene)-N’-[2-(3,4,5-trimethoxyphenyl)ethenyl]carbamate
Uniqueness
N-(1-Methylpyrrolidin-2-ylidene)-N’-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
90120-42-6 |
|---|---|
Molekularformel |
C17H23N3O4 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
1-(1-methylpyrrolidin-2-ylidene)-3-[2-(3,4,5-trimethoxyphenyl)ethenyl]urea |
InChI |
InChI=1S/C17H23N3O4/c1-20-9-5-6-15(20)19-17(21)18-8-7-12-10-13(22-2)16(24-4)14(11-12)23-3/h7-8,10-11H,5-6,9H2,1-4H3,(H,18,21) |
InChI-Schlüssel |
DHLANMVMHNDTBT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1=NC(=O)NC=CC2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14390445.png)
![4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B14390446.png)







![5,6-Dihydro-1lambda~6~-cyclopenta[d][1,2]thiazole-1,1,3(2H,4H)-trione](/img/structure/B14390489.png)

![1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine](/img/structure/B14390516.png)


